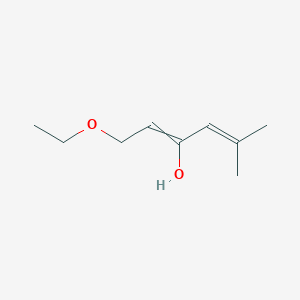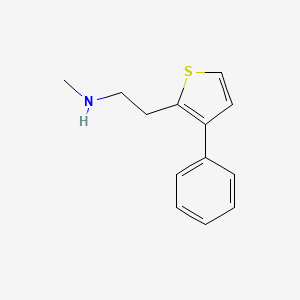
2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid is a complex organic compound characterized by the presence of a benzodioxole ring fused with a carbonyl group and a chlorobut-2-enedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with appropriate chlorinating agents under controlled conditions. The process often begins with the dissolution of the starting material in a suitable solvent like dichloromethane (DCM). A mixture of DMAP (4-Dimethylaminopyridine) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is then introduced to facilitate the reaction under an inert atmosphere, such as argon gas .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobut-2-enedioic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism . This inhibition reduces the breakdown of starches into glucose, thereby lowering blood glucose levels. Additionally, the compound’s structure allows it to interact with various cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: This compound shares the benzodioxole ring but differs in its substitution pattern, leading to distinct chemical properties and applications.
Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid): Another related compound, known for its anticancer, antioxidant, and antibacterial activities.
Uniqueness
2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
62848-86-6 |
|---|---|
Molecular Formula |
C12H7ClO7 |
Molecular Weight |
298.63 g/mol |
IUPAC Name |
2-(1,3-benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C12H7ClO7/c13-9(12(17)18)8(11(15)16)10(14)5-1-2-6-7(3-5)20-4-19-6/h1-3H,4H2,(H,15,16)(H,17,18) |
InChI Key |
RZYRPOVKVKYXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(=C(C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)







![5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14526726.png)

![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14526736.png)
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide](/img/structure/B14526737.png)

